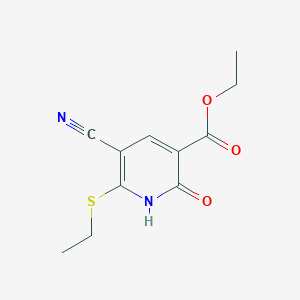

ethyl 5-cyano-6-(ethylthio)-2-hydroxynicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to ethyl 5-cyano-6-(ethylthio)-2-hydroxynicotinate often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, the solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides .Chemical Reactions Analysis

Cyanoacetohydrazides, which are structurally similar to the compound , are known to react with various nucleophiles and electrophiles to form a variety of polyfunctional heterocyclic compounds . They can act as both N- and C-nucleophiles .Applications De Recherche Scientifique

Antioxidant Properties and Cardiovascular Applications

This compound has been studied for its potential as an antioxidant. The electrochemical oxidation data of similar compounds suggest that they could be used in the search for biologically active substances with antioxidant properties, which are crucial in cardiovascular health .

Antitumor Activity

Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Some derivatives have shown promising results, outperforming established drugs like 5-Fluorouracil in inhibiting tumor cell proliferation .

Antimicrobial Applications

Thiophene derivatives, which are structurally related to this compound, have demonstrated significant antimicrobial activity. This suggests that Ethyl 5-Cyano-6-(Ethylsulfanyl)-2-Hydroxypyridine-3-Carboxylate could be a precursor in developing new antimicrobial agents .

Diabetes Mellitus Treatment

The thiophene moiety, which is part of this compound’s structure, is known for its application in diabetes treatment. Compounds with thiophene rings have been used to develop medication for managing blood sugar levels .

Analgesic and Anti-inflammatory Uses

Compounds containing thiophene rings have been utilized for their analgesic and anti-inflammatory properties. This indicates potential applications of this compound in pain relief and inflammation control .

Cholesterol Inhibition

Thiophene derivatives are also known to act as cholesterol inhibitors. This suggests that Ethyl 5-Cyano-6-(Ethylsulfanyl)-2-Hydroxypyridine-3-Carboxylate could be explored for its efficacy in lowering cholesterol levels .

Antiviral Research

The structural relatives of this compound have been involved in antiviral research. Their ability to inhibit viral replication could make them valuable in the development of new antiviral drugs .

Neuroprotective Research

Although not directly linked to this compound, research on similar molecular structures has been conducted in the context of neurodegenerative diseases like Parkinson’s. Such studies aim to find biomarkers or therapeutic agents that could offer neuroprotection .

Mécanisme D'action

Target of Action

Similar compounds have been known to target various cellular structures and processes .

Mode of Action

It’s known that cyanoacetylation of amines leads to the formation of biologically active compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it might influence the synthesis of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . These compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Pharmacokinetics

Similar compounds have shown promising antitumor activity in vitro .

Result of Action

Similar compounds have shown to inhibit the clonal formation and migration of cancer cells in a concentration-dependent manner, and induce cell cycle arrest in g0/g1 phase, thereby inhibiting the proliferation of cells .

Propriétés

IUPAC Name |

ethyl 5-cyano-6-ethylsulfanyl-2-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-3-16-11(15)8-5-7(6-12)10(17-4-2)13-9(8)14/h5H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNDKUJDFGVRHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(NC1=O)SCC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyano-6-ethylsulfanyl-2-hydroxy-nicotinic acid ethyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5652480.png)

![1-[(3,5-dimethylisoxazol-4-yl)acetyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5652490.png)

![3-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5652504.png)

![1-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}imidazolidin-2-one](/img/structure/B5652511.png)

![2-cyclobutyl-N-{rel-(3R,4S)-4-cyclopropyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5652536.png)

![(3aR*,9bR*)-2-[(2-butyl-1H-imidazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5652577.png)